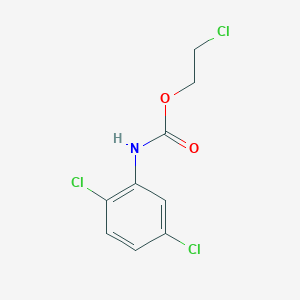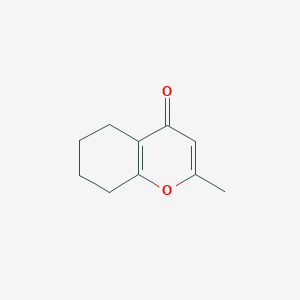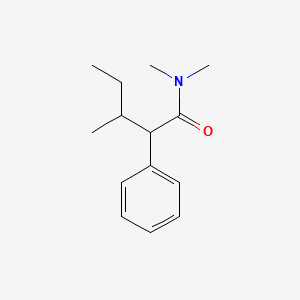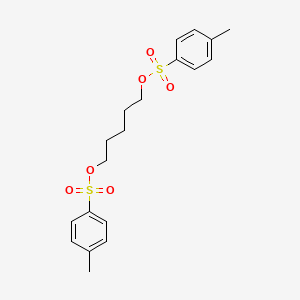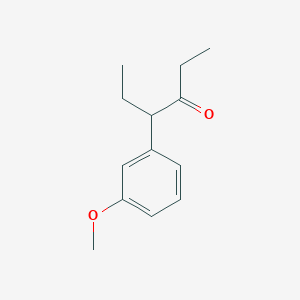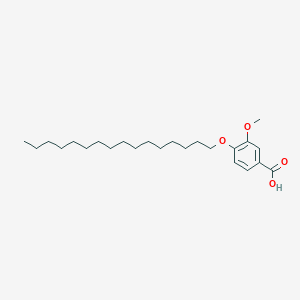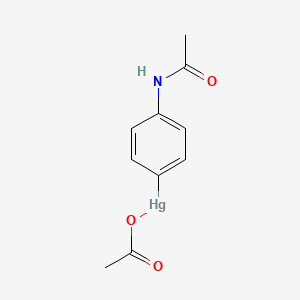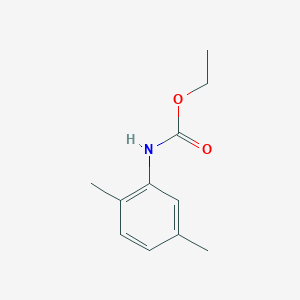
Ethyl 2,5-dimethylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dimethylphenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dimethylphenylcarbamate can be synthesized through the reaction of 2,5-dimethylphenyl isocyanate with ethanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester. The reaction can be catalyzed by a base such as triethylamine to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates or ureas.
Scientific Research Applications
Ethyl 2,5-dimethylphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethylphenylcarbamate
- Ethyl 4-methylphenylcarbamate
- Ethyl 2,4-dimethylphenylcarbamate
Uniqueness
Ethyl 2,5-dimethylphenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of methyl groups at the 2 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar carbamates.
Properties
CAS No. |
76917-05-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
AJQVZXKPXFTCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


